molecular formula C16H21N3O3S B11174616 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide

Cat. No.: B11174616
M. Wt: 335.4 g/mol
InChI Key: DSAUCEVLDUNYSX-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a dimethoxybenzyl group, and a methylbutanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide typically involves the following steps:

  • Formation of Thiadiazole Ring:

    • The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
  • Attachment of Dimethoxybenzyl Group:

    • The 3,4-dimethoxybenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
  • Formation of Methylbutanamide Moiety:

    • The final step involves the acylation of the thiadiazole intermediate with 2-methylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods:

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the dimethoxybenzyl group, leading to the formation of quinone derivatives.
  • Reduction:

    • Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
  • Substitution:

    • The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, allowing for the introduction of various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Functionalized benzyl derivatives.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology:

  • It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development in the treatment of various diseases.

Medicine:

  • Research has indicated its potential use in cancer therapy due to its ability to inhibit the growth of certain cancer cell lines.

Industry:

  • The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The dimethoxybenzyl group can facilitate binding to hydrophobic pockets, while the thiadiazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit the activity of specific enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Uniqueness:

  • The specific substitution pattern of the methylbutanamide moiety in N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide can influence its biological activity and selectivity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a unique candidate for further research and development.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylbutanamide

InChI

InChI=1S/C16H21N3O3S/c1-5-10(2)15(20)17-16-19-18-14(23-16)9-11-6-7-12(21-3)13(8-11)22-4/h6-8,10H,5,9H2,1-4H3,(H,17,19,20)

InChI Key

DSAUCEVLDUNYSX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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